Methyl (1-acetylindolin-5-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(1-acetyl-2,3-dihydroindol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)14-6-5-9-7-10(3-4-11(9)14)13-12(16)17-2/h3-4,7H,5-6H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVHIGHGJDJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Methyl 1 Acetylindolin 5 Yl Carbamate Derivatives
Reactivity of the Indoline (B122111) Heterocycle
The indoline nucleus, a reduced form of indole (B1671886), possesses a unique reactivity profile. The aromatic benzene (B151609) portion of the molecule is susceptible to electrophilic attack, while the nitrogen atom's reactivity is significantly modulated by the attached acetyl group.
Electrophilic Aromatic Substitution on the Indoline Ring
The indoline ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions on Methyl (1-acetylindolin-5-yl)carbamate is determined by the combined directing effects of the N-acetyl group and the 5-carbamate group.
Directing Effects: The N-acetyl group is an electron-withdrawing group due to the carbonyl moiety, which deactivates the aromatic ring towards electrophilic attack. Conversely, the nitrogen atom of the carbamate (B1207046) group at the C-5 position possesses a lone pair of electrons that it can donate to the ring through resonance. This makes the carbamate group an activating, ortho- and para-directing group. In this specific molecule, the positions ortho to the carbamate are C-4 and C-6. Therefore, electrophilic substitution is predicted to occur preferentially at the C-4 and C-6 positions.
Research Findings: Studies on analogous 1-acyl-5-hydroxyindole derivatives have demonstrated this regioselectivity. For instance, nitration of 3-carbethoxy/acetyl-1-furfuryl-5-hydroxy-2-methylindoles with hydrated ferric nitrate (B79036) results in substitution at both the C-4 and C-6 positions. niscpr.res.in Bromination of similar substrates tends to occur regioselectively at the C-6 position. niscpr.res.in This divergence in selectivity between nitration and bromination highlights how the nature of the electrophile can influence the reaction outcome, even with the same directing groups. wuxiapptec.com In Friedel-Crafts reactions, acylation of N-protected indoles where the C-3 position is blocked often directs the incoming acyl group to the C-5 or other available positions on the benzene ring. researchgate.netsigmaaldrich.com
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Analogous Indole Systems
| Reaction | Electrophile | Substrate Analogue | Position of Substitution | Reference |
|---|---|---|---|---|
| Nitration | NO₂⁺ (from hydrated ferric nitrate) | 1-furfuryl-5-hydroxy-3-carbethoxy-2-methylindole | C-4 and C-6 | niscpr.res.in |
| Bromination | Br₂ in Acetic Acid | 1-furfuryl-5-hydroxy-3-carbethoxy-2-methylindole | C-6 | niscpr.res.in |
| Mannich Reaction | [H₂C=N(CH₃)₂]⁺ | 3-acetyl-5-hydroxyindole | C-4 | wuxiapptec.com |
Nucleophilic Reactivity of the Nitrogen Atom
The nitrogen atom of the indoline ring in this compound is part of an amide functionality. The resonance delocalization of the nitrogen's lone pair of electrons into the adjacent acetyl carbonyl group significantly reduces its basicity and nucleophilicity compared to a non-acylated indoline or a typical secondary amine. youtube.comchemeurope.com
Consequently, direct nucleophilic reactions at this nitrogen, such as alkylation or acylation, are generally unfavorable under standard conditions. Most N-functionalization strategies for indoles involve the deprotonation of an N-H bond to form a highly nucleophilic indolide anion. chemeurope.comnih.gov This pathway is not accessible for an N-acetylated compound without prior removal of the acetyl group.
While rare, nucleophilic substitution on the indole nitrogen has been proposed in specialized systems, such as the reaction of 1-hydroxyindoles with nucleophiles in strong acid, which may proceed through an SN2 mechanism. researchgate.netclockss.org However, for a stable N-acetyl derivative, the nitrogen atom is largely unreactive as a nucleophile. Its reactivity is primarily channeled through the electrophilic nature of the adjacent carbonyl carbon.
Transformations Involving the Acetyl Group
The N-acetyl group serves as a common protecting group for the indoline nitrogen, but it can also be a site for chemical modification.
Hydrolysis and Deprotection Strategies of N-Acetyl Moieties
The removal of the N-acetyl group (deacetylation or deprotection) is a key transformation that unmasks the secondary amine of the indoline ring, allowing for subsequent functionalization. This is typically achieved through hydrolysis under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Treatment with strong mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous or alcoholic solvent under reflux conditions can effectively cleave the amide bond. For example, (S)-N-acetyl-indoline-2-carboxylic acid has been successfully deacetylated using 5N HCl at reflux. google.com
Base-Catalyzed Hydrolysis: Saponification using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium can also effect deacetylation.
Hydrazinolysis: In some synthetic schemes, hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is used, often in conjunction with an acid workup, to remove both acetyl and other protecting groups like phthalimide (B116566) simultaneously.
Table 2: Common Deprotection Methods for N-Acetyl Indolines
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 5N HCl (aq) | Reflux | google.com |
| Hydrazinolysis / Acid Hydrolysis | 1. Hydrazine hydrate 2. Concentrated HCl | 1. Reflux 2. Heating | General Method |
| Basic Hydrolysis | NaOH or KOH in H₂O/Alcohol | Heating/Reflux | Standard Method |
Modification of the Acetyl Group
Direct modification of the N-acetyl group itself, without its removal, is less common but mechanistically feasible. The carbonyl carbon of the acetyl group is electrophilic and can be attacked by strong nucleophiles. libretexts.org
Reduction: The carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) to form an N-ethylindoline derivative. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through a two-step process involving reduction to an alcohol followed by deoxygenation.
Addition Reactions: Organometallic reagents, such as Grignard reagents or organolithium compounds, could potentially add to the carbonyl carbon to form a tertiary alcohol upon workup.
Cyclization Reactions: In specific molecular frameworks, the acetyl group can participate in intramolecular cyclization reactions. For example, 3-acetyl-N-alkyl-2-chloroindoles react with 2-aminobenzophenone (B122507) in a one-step reaction to form indolo[2,3-b]quinolines, where the acetyl group is integral to the formation of the new quinoline (B57606) ring. nih.gov
Reactivity of the Carbamate Linkage
The methyl carbamate group at the C-5 position is generally more stable than an ester linkage but can undergo several important reactions. It influences the reactivity of the aromatic ring and can itself be a site of transformation.
Hydrolysis/Cleavage: The carbamate linkage can be hydrolyzed to the corresponding 5-aminoindoline derivative under strong acidic or basic conditions, although it is typically more robust than the N-acetyl group. The cleavage releases the amine, methanol (B129727), and carbon dioxide. The coordination of the carbamate to metal ions has also been shown to trigger its hydrolysis. researchgate.netrsc.org A review on the metabolic hydrolysis of carbamates indicated that aryl-OCO-NHAlkyl structures are among the more labile types of carbamates. researchgate.netnih.gov
Role as a Directed Metalation Group (DMG): The aryl O-carbamate is recognized as one of the most powerful directing groups in directed ortho-metalation (DoM) chemistry. acs.org Although the title compound is an N-carbamate, the principle is relevant. The carbamate functionality can coordinate with strong bases like organolithium reagents to direct deprotonation specifically at the ortho positions (C-4 and C-6), creating a powerful nucleophile for subsequent reaction with various electrophiles.
Participation in Cross-Coupling Reactions: Aryl carbamates can function as leaving groups in transition metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed Suzuki-Miyaura coupling of aryl carbamates with arylboronic acids allows for the formation of biaryl compounds. nih.gov This methodology provides a route to use the carbamate-substituted position as a handle for constructing new carbon-carbon bonds.
Table 3: Reactivity of the Aryl Carbamate Moiety
| Reaction Type | Description | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Hydrolysis | Cleavage of the carbamate C-O and N-C bonds. | Strong Acid/Base; Metal Ions (e.g., Cu²⁺, Ni²⁺) | Aryl Amine | researchgate.netrsc.org |
| Directed ortho-Metalation | Acts as a directing group for deprotonation at C-4/C-6. | Organolithium reagents (e.g., n-BuLi, LDA) | ortho-Functionalized Aromatics | acs.org |
| Suzuki-Miyaura Coupling | Functions as a leaving group for C-C bond formation. | NiCl₂(PCy₃)₂, K₃PO₄, Arylboronic acid | Biaryl Compounds | nih.gov |
Cleavage and Decarboxylation Pathways
The chemical stability of the carbamate and N-acetyl functionalities in this compound derivatives allows for selective cleavage and decarboxylation under specific reaction conditions. The reactivity of these groups is influenced by the nature of the substituents on the indoline ring and the choice of reagents and reaction conditions.
Under acidic conditions, the hydrolysis of the carbamate group is a potential pathway. The mechanism of acid-catalyzed hydrolysis for aryl carbamates typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then breaks down to release the corresponding amine, carbon dioxide, and methanol. However, strong acidic conditions might also lead to the cleavage of the N-acetyl group from the indoline nitrogen. The relative rates of these two hydrolysis reactions would depend on the specific acid concentration and temperature.
Base-catalyzed hydrolysis of the carbamate can also occur. For N-aryl carbamates, two primary mechanisms are considered: a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon (BAC2 mechanism) or an elimination-addition pathway (E1cB mechanism) involving the deprotonation of the carbamate nitrogen followed by the elimination of the methoxy (B1213986) group to form an isocyanate intermediate, which is then hydrolyzed. Given that the nitrogen of the carbamate in this compound is part of the indoline ring and is N-acetylated, the E1cB pathway is unlikely. Therefore, a BAC2 mechanism is the more probable route for base-catalyzed cleavage. Similar to acidic conditions, strong basic conditions could also hydrolyze the N-acetyl group.
Selective cleavage of the carbamate in the presence of other functional groups, such as amides (like the N-acetyl group), has been achieved using specific reagents. For instance, trimethylsilyl (B98337) iodide (TMSI) is known to cleave carbamates, proceeding through a silyl (B83357) carbamate intermediate. This method has shown selectivity for carbamates over amides in some cases. Another mild method for carbamate cleavage involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
Decarboxylation of aryl carbamates to form aromatic amines can be achieved under nickel-catalyzed conditions. This reaction proceeds via an oxidative addition of the C(aryl)-O bond to a nickel(0) complex, followed by extrusion of carbon dioxide. This method offers a synthetic route to convert the carbamate functionality into an amino group, which could be applicable to this compound derivatives to yield 5-amino-1-acetylindoline.
The selective cleavage of the N-acetyl group from the indoline ring can be accomplished under specific hydrolytic conditions, potentially leaving the carbamate group intact. The relative lability of the N-acetyl group versus the N-aryl carbamate would be a key factor in achieving selectivity.
The following table summarizes various conditions for the cleavage of carbamates, which could be applicable to this compound derivatives.
| Reagent/Catalyst | Solvent | Temperature (°C) | Products | Reference |
| H+ (acid) | Water/co-solvent | Varies | 5-Amino-1-acetylindoline, CO2, Methanol | clemson.edu |
| OH- (base) | Water/co-solvent | Varies | 5-Amino-1-acetylindoline, CO2, Methanol | clemson.eduresearchgate.net |
| TMSI | Acetonitrile | 120 (Microwave) | 5-Amino-1-acetylindoline | nih.gov |
| TBAF | THF | Reflux | 5-Amino-1-acetylindoline | organic-chemistry.org |
| Ni(0)/ligand | Toluene | 140 | 5-Amino-1-acetylindoline | |
| 2-Mercaptoethanol (B42355)/K3PO4 | N,N-Dimethylacetamide | 75 | 5-Amino-1-acetylindoline | organic-chemistry.org |
Transcarbamoylation Reactions
Transcarbamoylation offers a valuable method for the modification of the carbamate functionality in this compound derivatives. This reaction involves the transfer of the carbamoyl (B1232498) group from the methanol moiety to another nucleophile, typically an amine or an alcohol.
The transamidation of carbamates, where the methoxy group is replaced by an amino group, can be achieved by reacting the carbamate with a primary or secondary amine. This reaction effectively converts the methyl carbamate into a urea (B33335) derivative. The reactivity in these transformations can often be enhanced by the use of catalysts. For instance, Lewis acids or Brønsted acids can activate the carbamate carbonyl group, making it more susceptible to nucleophilic attack. Metal-free conditions have also been developed for transamidation reactions, relying on the inherent reactivity of the starting materials under elevated temperatures.
The mechanism of transamidation likely proceeds through a nucleophilic addition-elimination pathway. The incoming amine attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. Subsequent elimination of methanol yields the corresponding N,N'-disubstituted or N,N',N'-trisubstituted urea, depending on the nature of the starting amine.
The following table presents potential conditions for the transcarbamoylation of N-aryl carbamates with amines, which could be adapted for this compound.
| Nucleophile | Catalyst/Conditions | Solvent | Temperature (°C) | Product Type | Reference |
| Primary/Secondary Amine | Heat | Neat or high-boiling solvent | High | N-Aryl Urea | rsc.org |
| Primary/Secondary Amine | H2SO4-SiO2 | Toluene | Reflux | N-Aryl Urea | researchgate.net |
| Primary/Secondary Amine | Lewis Acid (e.g., Zn(OAc)2) | Toluene | 90 | N-Aryl Urea |
Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 1 Acetylindolin 5 Yl Carbamate
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in analytical chemistry used to determine the elemental composition of a pure chemical compound. By measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements, it provides critical evidence for the compound's empirical formula. For novel or synthesized compounds like Methyl (1-acetylindolin-5-yl)carbamate, this analysis is essential to verify that the isolated substance matches the expected molecular structure and purity.
The process, typically involving combustion analysis, quantitatively converts the compound into simple gaseous products (CO₂, H₂O, N₂). The amounts of these gases are then precisely measured to calculate the percentage composition of each element in the original sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, is a widely accepted standard in chemical literature for confirming the empirical formula and indicating a high degree of sample purity.
For this compound, the molecular formula is established as C₁₂H₁₄N₂O₃. Based on this formula, the theoretical elemental composition has been calculated.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 61.53 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.02 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.96 |
| Oxygen | O | 15.999 | 3 | 47.997 | 20.49 |
| Total | 234.255 | 100.00 |
Detailed research findings from the synthesis and characterization of new chemical entities routinely include a comparison of such theoretical data with experimentally obtained results. For instance, in the characterization of related indole (B1671886) derivatives, elemental analysis is a standard procedure to substantiate the proposed structures alongside spectroscopic methods. While specific experimental data for this compound is not detailed in the available literature, the confirmation of its empirical formula would necessitate that the values found in a laboratory setting align closely with the theoretical percentages presented in the table above. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.
Computational Chemistry and Theoretical Studies of Methyl 1 Acetylindolin 5 Yl Carbamate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For Methyl (1-acetylindolin-5-yl)carbamate, DFT calculations would be instrumental in predicting its stability and reactivity. These calculations can determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to generate electron density maps, which would visualize the distribution of charge across the this compound molecule, highlighting regions that are electron-rich or electron-poor. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.
Global reactivity descriptors that could be derived from DFT calculations for this molecule are summarized in the table below.
| Descriptor | Formula | Significance for Reactivity Prediction |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's electrophilic character. |
Mechanistic Computational Investigations of Key Synthetic Steps
Computational chemistry offers a virtual laboratory to explore the mechanisms of chemical reactions. For the synthesis of this compound, computational studies could elucidate the step-by-step pathway of its formation. This would involve identifying the reactants, transition states, intermediates, and products for each elementary step.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of a molecule is intimately linked to its physical and biological properties. This compound possesses several rotatable bonds, which means it can exist in various conformations. A thorough conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, would identify the most stable conformers (those with the lowest energy).
This analysis would involve systematically rotating the flexible bonds and calculating the potential energy of the resulting structures. The results would be a potential energy surface, from which the global and local energy minima can be identified. Furthermore, these studies would shed light on the intramolecular interactions, such as hydrogen bonds or steric clashes, that stabilize or destabilize different conformations. Understanding the preferred shape of the molecule is crucial for predicting how it might interact with other molecules, such as biological receptors.
Prediction of Reaction Pathways and Transition States
Beyond investigating known synthetic routes, computational chemistry can be employed to predict novel reaction pathways. For this compound, theoretical calculations could be used to explore its reactivity with various reagents and predict the most likely products. This predictive power is particularly useful in the design of new synthetic strategies or in understanding potential degradation pathways.
The heart of predicting reaction pathways lies in the accurate calculation of transition state structures and their corresponding energies. A transition state is a high-energy, transient configuration of atoms that exists between reactants and products. Locating these structures on the potential energy surface is computationally demanding but provides the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is most likely to occur under a given set of conditions.
Methyl 1 Acetylindolin 5 Yl Carbamate As a Building Block in Complex Organic Synthesis
Precursor for Indoline-Based Scaffolds with Diverse Substitution Patterns
The indoline (B122111) ring system is a prominent structural motif found in a wide array of natural products and biologically active compounds. mdpi.com Methyl (1-acetylindolin-5-yl)carbamate serves as an excellent starting material for the construction of diverse indoline-based scaffolds. The inherent reactivity of the indoline core, combined with the directing and protective nature of its substituents, allows for the strategic introduction of new functional groups and the formation of fused ring systems.
Research has demonstrated that indoline derivatives can be employed in the synthesis of complex polycyclic fused indoline scaffolds through cycloaddition reactions. polimi.it The acetyl group at the N-1 position and the carbamate (B1207046) at the C-5 position modulate the electronic properties of the aromatic ring, influencing its reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions. This allows for the introduction of substituents at various positions on the benzene (B151609) ring portion of the indoline scaffold. Furthermore, the indoline core itself can be a precursor to the corresponding indole (B1671886) structure, adding another layer of synthetic versatility. rsc.org The ability to generate a library of compounds with varied substitution patterns is critical in fields like medicinal chemistry for structure-activity relationship (SAR) studies. acs.org
For instance, the amine functionality, protected as a carbamate, can be deprotected at a suitable stage to allow for further derivatization, such as N-alkylation or N-acylation, leading to a wide range of substituted indolines. Similarly, the acetyl group on the indoline nitrogen can be removed to enable reactions at that position. This strategic protection and deprotection make the parent compound a key intermediate for disubstituted 1-(indolin-5-yl)methanamines and other complex heterocyclic systems. mdpi.com
Role of the Carbamate as a Protecting Group in Multi-Step Synthesis
In multi-step organic synthesis, the use of protecting groups is a fundamental strategy to mask a reactive functional group and prevent it from undergoing unwanted reactions while another part of the molecule is being modified. organic-chemistry.org The methyl carbamate group in this compound serves as an effective protecting group for the amino functionality at the 5-position of the indoline ring.
Carbamates are widely recognized as one of the most useful classes of protecting groups for amines for several reasons: masterorganicchemistry.com
Reduced Nucleophilicity : The electron-withdrawing nature of the carbonyl group in the carbamate significantly decreases the nucleophilicity and basicity of the nitrogen atom, making it unreactive towards most electrophiles and stable to many reaction conditions. masterorganicchemistry.comchem-station.com
Stability : The carbamate group is robust and stable under a variety of reaction conditions, including those used for oxidation, reduction, and many C-C bond-forming reactions.
Controlled Removal : Despite its stability, the carbamate group can be cleaved under specific and often mild conditions to regenerate the free amine when desired. chem-station.com For instance, methyl carbamate protected amines can be deprotected using nucleophilic reagents like 2-mercaptoethanol (B42355) under basic conditions, which offers an alternative to harsher methods like strong acid or catalytic hydrogenation. organic-chemistry.org
This protection strategy is essential when performing reactions on other parts of the this compound molecule. For example, if a synthetic route required modification of the acetyl group or functionalization of the aromatic ring, the protected 5-amino group would remain intact. The ability to selectively deprotect the amine later in the synthetic sequence allows for its participation in subsequent C-N bond-forming reactions to build more complex target molecules. niscpr.res.in
| Protecting Group | Function | Common Deprotection Conditions | Orthogonality |
| Methyl Carbamate | Protects the C-5 amino group, reducing its nucleophilicity. | Nucleophilic cleavage (e.g., 2-mercaptoethanol, base); Hydrolysis (acidic or basic). | Can be removed under conditions that may leave other groups like esters or ethers intact. |
| Acetyl | Protects the N-1 indoline nitrogen, modulating ring reactivity. | Hydrolysis (acidic or basic conditions, e.g., HCl). | Can be removed while other groups, such as certain carbamates or silyl (B83357) ethers, remain. |
Utilization in C-C and C-N Bond Forming Reactions
This compound is a valuable substrate for various carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental transformations in the synthesis of complex organic molecules. The protected nature of the two nitrogen atoms allows for selective functionalization at other positions of the indoline scaffold.
C-N Bond Formation: After the selective deprotection of the methyl carbamate group to reveal the free amine at the C-5 position, this amine can participate in a wide range of C-N bond-forming reactions. These include:
Buchwald-Hartwig Amination: Coupling with aryl halides or triflates to form diarylamines. tcichemicals.com
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines. nih.gov
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Furthermore, the indoline nitrogen, after removal of the N-acetyl group, can also undergo similar C-N bond-forming reactions. The carbamate moiety itself can be involved in transformations; for example, certain carbamates react with amines in cascade reactions to form new heterocyclic rings like imidazoquinolinones. nih.gov
C-C Bond Formation: The aromatic ring of the indoline scaffold is amenable to electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation, to form new C-C bonds. The positions of these substitutions are directed by the existing groups on the ring. Moreover, the aromatic ring can be halogenated and subsequently used in various palladium-catalyzed cross-coupling reactions, including:
Suzuki Coupling: With boronic acids or esters.
Heck Coupling: With alkenes.
Sonogashira Coupling: With terminal alkynes.
These reactions are cornerstones of modern organic synthesis, enabling the construction of highly complex molecular architectures from the relatively simple this compound building block. epa.gov
Potential in Materials Chemistry Research and Development
While primarily utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals, the structural features of this compound suggest potential applications in materials chemistry. The fields of polymer science and functional materials often rely on bespoke monomers that impart specific properties to the resulting materials.
The carbamate functional group is a key component of polyurethanes, a major class of polymers. Methyl carbamate itself is used as a reactive intermediate in the polymer and textile industries. wikipedia.org Molecules containing carbamate functionalities can be explored as precursors or additives in the synthesis of novel polymers. For example, Methyl N-phenyl carbamate is a crucial intermediate for producing methylene (B1212753) diphenyl diisocyanate (MDI), a monomer for polyurethanes. rsc.org This suggests that bifunctional molecules based on the indoline-carbamate scaffold could be investigated as monomers for creating new polymers with unique thermal, mechanical, or optical properties.
Additionally, the indoline core is a derivative of indole, a heterocyclic system known to be a component of various organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the this compound scaffold through the C-C and C-N bond-forming reactions described previously could allow for the synthesis of novel conjugated materials. By attaching chromophores or other electronically active groups, it may be possible to develop new materials for applications in electronics and photonics. The use of metal carbamates as precursors for the synthesis of metal-organic frameworks (MOFs) also opens an avenue for exploring indoline-carbamate ligands in the development of new porous materials. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl (1-acetylindolin-5-yl)carbamate and related carbamate derivatives?
- Methodological Answer : A typical approach involves coupling reactions using activated intermediates. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) are synthesized via nucleophilic substitution with pyrimidine derivatives under basic conditions (NaHCO₃ in THF) . Subsequent steps may include reduction (e.g., Fe/NH₄Cl for nitro-to-amine conversion) and carbamoylation using reagents like methyl 2-chloro-2-oxoacetate . Purification via column chromatography (silica gel, EtOAc/hexane gradients) and characterization by mass spectrometry (e.g., ESI+ m/z analysis) are critical .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M + H]⁺) with <5 ppm deviation .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., acetyl and carbamate groups) and rule out regioisomers .
- Chromatography : Monitor intra-day and inter-day precision via GC or HPLC (e.g., relative standard deviation <1% for retention time and peak area) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound when encountering low selectivity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMAc or NMP) enhance solubility of intermediates, as seen in pyrimidine coupling reactions .
- Catalyst-Free Conditions : For eco-friendly synthesis, aqueous ethanol-mediated reactions under reflux (e.g., 80°C for 12 h) reduce side products .
- Temperature Control : Lower temperatures (-78°C) during Boc protection minimize undesired byproducts .
Q. What strategies address contradictory toxicity data (e.g., mutagenicity in Drosophila vs. Salmonella) for carbamate derivatives?
- Methodological Answer :
- Species-Specific Assays : Conduct parallel Ames tests (Salmonella) and in vivo Drosophila assays to identify metabolic activation differences .
- Metabolite Profiling : Use LC-MS to compare metabolite formation across models. For example, methyl carbamate’s mutagenicity in Drosophila may arise from cytochrome P450-mediated activation absent in bacterial systems .
- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) thresholds in rodents to contextualize carcinogenicity risks .
Q. How can researchers resolve discrepancies in analytical data (e.g., HRMS vs. NMR) for structurally complex carbamates?
- Methodological Answer :
- Isotopic Pattern Analysis : Verify HRMS isotopic distributions (e.g., Cl or Br presence) to distinguish from adducts or impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in congested aromatic regions (e.g., indolinyl carbamate protons) .
- Cross-Validation : Compare retention times (GC/HPLC) with synthetic standards to confirm identity .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound, given its structural similarity to mutagenic carbamates?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
- Waste Management : Quench reactive intermediates (e.g., nitro derivatives) with aqueous NH₄Cl before disposal .
- Storage : Store at -20°C in airtight containers to prevent hydrolysis of the carbamate group .
Q. How can computational tools aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for carbamoylation or acetylation steps to predict regioselectivity .
- Docking Studies : Screen for potential biological targets (e.g., enzyme active sites) using software like AutoDock .
- Retrosynthesis Software : Platforms like Synthia propose alternative routes using available building blocks (e.g., indoline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
